molecular formula C16H11NO4 B14603269 Phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate CAS No. 58455-49-5

Phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B14603269
CAS No.: 58455-49-5
M. Wt: 281.26 g/mol
InChI Key: GOFGRQMHRJWSLZ-UHFFFAOYSA-N
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Description

Phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is an organic compound belonging to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides

Preparation Methods

The synthesis of Phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves the reaction of N-hydroxyphthalimide with phenylacetic acid under specific conditions. One common method involves dissolving N-hydroxyphthalimide in a solvent mixture of acetone and water, followed by the addition of phenylacetic acid and a catalyst such as dimethyl acetylenedicarboxylate. The reaction is carried out at low temperatures, around -10°C, and the mixture is stirred for a specified duration to ensure complete reaction .

Chemical Reactions Analysis

Phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a selective monoamine oxidase inhibitor, which makes it useful for treating or preventing diseases mediated by monoamine oxidase . Additionally, it finds applications in the dye and polymer industries due to its unique chemical properties .

Mechanism of Action

The mechanism of action of Phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets and pathways. As a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and other mood disorders .

Properties

IUPAC Name

phenyl 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c18-14(21-11-6-2-1-3-7-11)10-17-15(19)12-8-4-5-9-13(12)16(17)20/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFGRQMHRJWSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974003
Record name Phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58455-49-5
Record name NSC120995
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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